N-Ethyl-dope

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Based on analogous compounds and synthesis pathways, it is hypothesized to belong to the class of substituted amines or cathinone derivatives. Its structural backbone likely incorporates an ethyl-substituted amine group, which influences its reactivity, solubility, and pharmacological interactions.

準備方法

合成経路と反応条件

リグストラジン(塩酸塩)は、いくつかの方法で合成できます。一般的な合成経路の1つは、テトラメチルピラジンを塩酸と反応させて塩酸塩を生成する方法です。 反応条件は通常、目的の生成物の形成を確保するために、制御された温度とpHを含みます .

工業的生産方法

工業的な環境では、リグストラジン(塩酸塩)は、大規模な化学合成技術を使用して生産されます。このプロセスには、最終生成物の均一性と品質を確保するために、高純度の試薬と先進的な機器を使用することが含まれます。 製造プロセスは、高収率を達成し、不純物を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類

リグストラジン(塩酸塩)は、以下を含むさまざまな化学反応を起こします。

酸化: リグストラジンは、酸化されて、生物活性が増強されたさまざまな誘導体を形成することができます。

還元: 還元反応は、リグストラジン分子の官能基を変更し、その薬理学的特性を変えることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の結果が得られるように注意深く制御されます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな薬理学的活性を有するさまざまなリグストラジン誘導体があります。 これらの誘導体は、心臓血管および脳血管疾患の治療における潜在的な治療用途についてしばしば研究されています .

科学研究アプリケーション

リグストラジン(塩酸塩)は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: さまざまな生物活性化合物の合成のための出発物質として使用されます。

生物学: リグストラジンは、特定のケモカインと受容体の発現を阻害する能力など、細胞プロセスへの影響について研究されています.

科学的研究の応用

Ligustrazine (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

作用機序

リグストラジン(塩酸塩)は、いくつかの分子メカニズムを通じてその効果を発揮します。血小板凝集を阻害し、血液粘度を低下させることにより、血流と循環を促進します。リグストラジンはまた、抗酸化特性を持ち、細胞を酸化ストレスから保護するのに役立ちます。 さらに、炎症やアポトーシスに関与するさまざまな遺伝子やタンパク質の発現を調節することができ、その治療効果に貢献します .

類似の化合物との比較

類似の化合物

テトラメチルピラジン: 血管拡張効果で知られるリグストラジンの母体化合物。

リグストラジン誘導体: さまざまな誘導体が合成され、リグストラジンの薬理学的特性が強化されています.

独自性

リグストラジン(塩酸塩)は、複数の分子標的と経路と相互作用できる特定の化学構造により、ユニークです。 血流を促進し、血液粘度を低下させ、抗酸化効果を発揮する能力により、心臓血管および脳血管疾患の治療のための貴重な治療薬となっています .

類似化合物との比較

Structural Comparison

Table 1: Structural and Physicochemical Properties

*Note: this compound's properties are inferred based on nomenclature and comparative analysis.

- N-Ethylpentedrone (NEP): A cathinone derivative with a β-keto amphetamine structure.

- N-Ethyl-N-methyl-ethanamine : A simple tertiary amine with a compact structure, leading to high volatility and basicity. Its small size facilitates rapid diffusion in biological systems .

- Compound from : A complex aromatic amide with a pyridine core.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for N-Ethyl-dope with high purity?

- Methodological Answer : Begin by reviewing primary literature for existing synthetic pathways, focusing on reaction conditions (e.g., solvent systems, catalysts, temperature). Optimize purification steps (e.g., column chromatography, recrystallization) and validate purity using spectroscopic techniques (NMR, IR) and HPLC. Document deviations from published methods and include batch-to-batch reproducibility metrics. Reference spectral data from authoritative databases to confirm structural integrity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Incorporate ANOVA for comparing multiple treatment groups and apply post-hoc tests (e.g., Tukey’s HSD) to control Type I errors. Ensure power analysis is conducted during experimental design to justify sample sizes. Report confidence intervals and p-values to contextualize effect sizes .

Q. How should a research question on this compound’s metabolic pathways be structured to ensure testability?

- Methodological Answer : Apply the P-E/I-C-O framework:

- Population : Specific cell lines or model organisms (e.g., hepatic microsomes, rodents).

- Exposure/Intervention : Defined concentrations of this compound under controlled metabolic conditions.

- Comparison : Baseline metabolic activity without intervention.

- Outcome : Quantification of metabolites via LC-MS/MS.

Predefine hypotheses (e.g., "CYP3A4 is the primary enzyme involved") and design shell tables to organize variables .

Q. What controls are essential in in vitro assays evaluating this compound’s neurochemical effects?

- Methodological Answer : Include positive controls (e.g., known agonists/antagonists), negative controls (vehicle-only treatments), and baseline measurements (untreated cells). Validate assay specificity using knockout cell lines or enzyme inhibitors. Replicate experiments across independent batches to account for technical variability .

Q. How can researchers ensure ethical compliance when studying this compound in animal models?

- Methodological Answer : Submit protocols to institutional animal care committees (IACUC) for approval. Justify sample sizes using power analysis, minimize distress through humane endpoints, and adhere to ARRIVE guidelines for reporting. Include contingency plans for adverse events and document all procedures in audit-ready formats .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in reported binding affinities of this compound for dopamine receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics and compare results with radioligand displacement assays. Control for assay-specific variables (e.g., membrane protein purity, buffer ionic strength). Use meta-analysis to reconcile discrepancies across studies, weighting data by methodological rigor (e.g., sample size, blinding) .

Q. How can computational modeling predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous populations?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating demographic covariates (e.g., age, hepatic function). Validate models against clinical trial data using Bayesian inference. Perform sensitivity analysis to identify critical parameters (e.g., clearance rates, protein binding) and simulate subpopulation responses .

Q. What experimental strategies validate this compound’s proposed mechanism of action in complex biological systems?

- Methodological Answer : Combine CRISPR-Cas9 gene editing to silence candidate targets (e.g., DRD2) with rescue experiments. Integrate multi-omics data (transcriptomics, proteomics) to identify downstream pathways. Use antagonism studies with selective inhibitors to confirm specificity. Cross-validate findings across orthogonal assays (e.g., electrophysiology, calcium imaging) .

Q. How should researchers address conflicting in vivo toxicity data for this compound across different rodent strains?

- Methodological Answer : Conduct comparative studies using isogenic strains to isolate genetic factors. Monitor biomarkers (e.g., liver enzymes, oxidative stress markers) and perform histopathological analysis. Apply mixed-effects models to account for inter-strain variability. Publish raw data to facilitate reanalysis and meta-regression .

Q. What methodologies ensure robust detection of this compound’s environmental metabolites in longitudinal ecotoxicology studies?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with isotopic labeling to track degradation products. Deploy passive samplers in aquatic systems for continuous monitoring. Apply multivariate statistics to distinguish anthropogenic sources from natural background signals. Validate extraction efficiency using spike-recovery experiments across matrices (water, sediment) .

Q. Tables for Methodological Reference

Table 1: Key Considerations for Statistical Analysis

| Parameter | Approach | Evidence Source |

|---|---|---|

| Sample Size Justification | Power analysis (α=0.05, β=0.2) | |

| Dose-Response Modeling | Four-parameter logistic regression | |

| Data Contradiction Resolution | Sensitivity analysis |

Table 2: Advanced Techniques for Mechanistic Studies

| Technique | Application | Evidence Source |

|---|---|---|

| CRISPR-Cas9 Editing | Target validation | |

| PBPK Modeling | Population PK-PD simulations | |

| HRMS | Environmental metabolite tracking |

特性

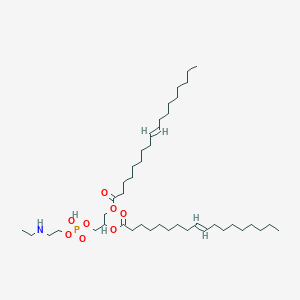

CAS番号 |

121521-33-3 |

|---|---|

分子式 |

C43H82NO8P |

分子量 |

772.1 g/mol |

IUPAC名 |

[3-[2-(ethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+ |

InChIキー |

DZYSBRAFLSOLER-FLFKKZLDSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC |

同義語 |

N-ethyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-ethyl-1,2-dioleoylphosphatidylethanolamine N-ethyl-DOPE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。